Xylose-3-13C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

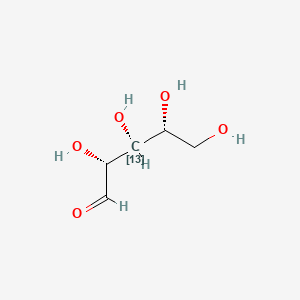

Xylose-3-13C: is a stable isotope-labeled compound of xylose, a five-carbon sugar (aldopentose) commonly found in lignocellulosic biomass. The “13C” label indicates that the third carbon atom in the xylose molecule is replaced with the carbon-13 isotope, which is a non-radioactive, stable isotope of carbon. This labeling is particularly useful in various scientific studies, including metabolic flux analysis and tracing biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Xylose-3-13C typically involves the incorporation of the carbon-13 isotope into the xylose molecule. This can be achieved through chemical synthesis or biosynthetic methods. One common approach is to start with a carbon-13 labeled precursor and perform a series of chemical reactions to introduce the labeled carbon into the desired position in the xylose molecule. The specific reaction conditions, such as temperature, pH, and solvents, depend on the chosen synthetic route.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized protocols to ensure high yield and purity. The process may include steps such as fermentation, extraction, and purification. Advanced techniques like ultra-high performance liquid chromatography coupled with mass spectrometry (UHPLC-MS/MS) are often employed to quantify and verify the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Xylose-3-13C undergoes various chemical reactions, including:

Oxidation: Xylose can be oxidized to form xylonic acid.

Reduction: Xylose can be reduced to xylitol, a sugar alcohol.

Isomerization: Xylose can be isomerized to xylulose, another five-carbon sugar.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid and bromine water.

Reduction: Reduction is typically carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.

Isomerization: Isomerization can be catalyzed by enzymes like xylose isomerase or by acidic conditions.

Major Products:

Oxidation: Xylonic acid.

Reduction: Xylitol.

Isomerization: Xylulose.

Scientific Research Applications

Chemistry: Xylose-3-13C is used in metabolic flux analysis to study the metabolic pathways and fluxes in microorganisms. It helps in understanding the conversion of xylose to other metabolites and the overall carbon flow in the system .

Biology: In biological research, this compound is used to trace the incorporation of xylose into various biomolecules. This is particularly useful in studying the metabolism of xylose in different organisms, including bacteria and yeast .

Medicine: this compound can be used in diagnostic tests to assess the absorption and metabolism of xylose in the human body. It helps in understanding conditions related to malabsorption and other metabolic disorders .

Industry: In the industrial sector, this compound is used in the production of biofuels and biochemicals. It helps in optimizing the fermentation processes and improving the yield of desired products .

Mechanism of Action

Xylose-3-13C exerts its effects by participating in the same metabolic pathways as unlabeled xylose. The carbon-13 label allows researchers to track the molecule through various biochemical reactions and pathways. The labeled carbon can be detected using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, providing insights into the metabolic fate of xylose .

Comparison with Similar Compounds

Xylulose-3-13C: Another labeled pentose sugar used in metabolic studies.

Xylitol-3-13C: A labeled sugar alcohol derived from xylose.

Glucose-13C: A labeled hexose sugar used in similar metabolic studies.

Uniqueness: Xylose-3-13C is unique due to its specific labeling at the third carbon position, which provides detailed information about the metabolic pathways involving xylose. This specificity makes it particularly valuable in studies focused on xylose metabolism and its conversion to other biomolecules .

Biological Activity

Xylose-3-13C is a stable isotope-labeled form of xylose, a pentose sugar that plays a significant role in various biological processes, particularly in carbohydrate metabolism. The incorporation of the carbon-13 isotope allows researchers to trace metabolic pathways and understand the biological activity of xylose in different organisms. This article delves into the biological activity of this compound, highlighting its metabolic pathways, applications in research, and relevant case studies.

Overview of Xylose Metabolism

Xylose is primarily metabolized through two main pathways: the xylose isomerase pathway and the XR-XDH pathway . The xylose isomerase pathway is often favored in engineered strains of Saccharomyces cerevisiae, where xylose is converted to xylulose and subsequently enters glycolysis. Conversely, the XR-XDH pathway involves the reduction of xylose to xylitol followed by oxidation to xylulose, which can lead to redox imbalances affecting cellular metabolism .

13C-Metabolic Flux Analysis

Using this compound in metabolic flux analysis provides insights into how xylose is utilized within cells. Studies have shown that during xylose utilization, there is a high flux through the non-oxidative pentose phosphate pathway (PPP), while the oxidative PPP flux remains low. This indicates that xylose metabolism may not trigger the same carbon catabolite repression response as glucose, leading to differences in gene expression and metabolic bottlenecks downstream of glyceraldehyde 3-phosphate (GAP) .

Case Studies on this compound

- Metabolic Engineering : Research has focused on enhancing xylose utilization in yeast strains through genetic modifications. For instance, engineered strains capable of rapid xylose consumption have been developed, demonstrating improved growth rates and metabolic efficiency when utilizing this compound as a substrate .

- Antimicrobial Activity : Recent studies have explored the synthesis of d-xylopyranosides derived from xylose and their biological properties. These compounds exhibited antimicrobial activity against various pathogens such as Candida albicans and Escherichia coli, showcasing potential applications in pharmaceuticals .

Table: Summary of Biological Activities

Insights from Recent Studies

Recent research utilizing this compound has provided valuable insights into its biological activity:

- Metabolic Pathway Characterization : Studies utilizing 13C labeling have allowed for detailed mapping of metabolic pathways involved in xylose utilization, revealing key rate-limiting steps and potential targets for genetic engineering .

- Impact on Microbial Growth : The introduction of heterologous transporters has been shown to enhance xylose uptake and metabolism in engineered strains, leading to increased biomass production and ethanol yield .

Future Directions

Ongoing research aims to further elucidate the role of this compound in various biological systems. Potential areas for exploration include:

- Enhanced Strain Development : Continued efforts to develop yeast strains with improved xylose utilization capabilities could facilitate more efficient biofuel production.

- Pharmaceutical Applications : Investigating the antimicrobial properties of xylose derivatives could lead to new therapeutic agents.

Properties

Molecular Formula |

C5H10O5 |

|---|---|

Molecular Weight |

151.12 g/mol |

IUPAC Name |

(2R,3S,4R)-2,3,4,5-tetrahydroxy(313C)pentanal |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i5+1 |

InChI Key |

PYMYPHUHKUWMLA-CUMVFIOWSA-N |

Isomeric SMILES |

C([C@H]([13C@@H]([C@H](C=O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.